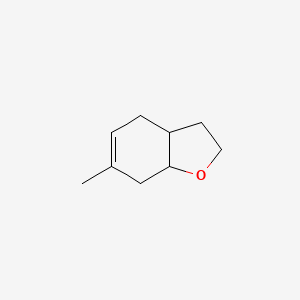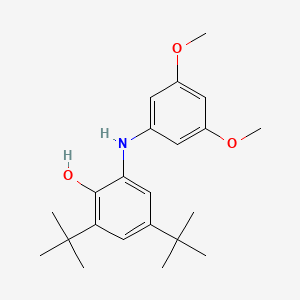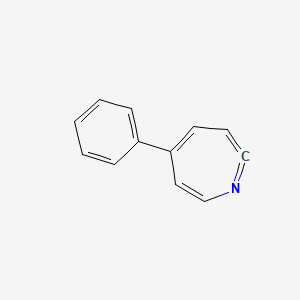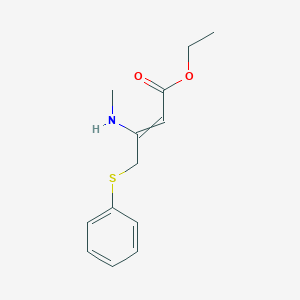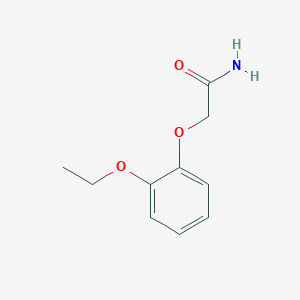![molecular formula C27H42SSi5 B14216689 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane CAS No. 832083-99-5](/img/structure/B14216689.png)
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane is an organosilicon compound characterized by the presence of multiple silicon atoms and a sulfanyl group. Organosilicon compounds are widely used in various industrial and research applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility in chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane typically involves the reaction of trimethylsilyl chloride with a suitable silicon-containing precursor under controlled conditions. The reaction may require the use of catalysts, such as platinum or palladium complexes, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors designed to handle organosilicon compounds. The process may include steps such as purification, distillation, and crystallization to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of simpler silanes.
Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon derivatives.
科学研究应用
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane involves its interaction with molecular targets through its silicon and sulfanyl groups. These interactions can lead to the formation of stable complexes or the modification of existing chemical structures. The pathways involved may include the activation of specific enzymes or the inhibition of certain biochemical processes.
相似化合物的比较
Similar Compounds
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms.
Trimethylsilyl chloride: A commonly used reagent in organosilicon chemistry.
Triphenylsilanol: An organosilicon compound with a hydroxyl group.
Uniqueness
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane is unique due to its complex structure, which includes multiple silicon atoms and a sulfanyl group. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
832083-99-5 |
|---|---|
分子式 |
C27H42SSi5 |
分子量 |
539.1 g/mol |
IUPAC 名称 |
triphenyl-tris(trimethylsilyl)silylsulfanylsilane |
InChI |
InChI=1S/C27H42SSi5/c1-29(2,3)33(30(4,5)6,31(7,8)9)28-32(25-19-13-10-14-20-25,26-21-15-11-16-22-26)27-23-17-12-18-24-27/h10-24H,1-9H3 |
InChI 键 |
WTPOLXSOFUXDIW-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)S[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
![2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14216621.png)
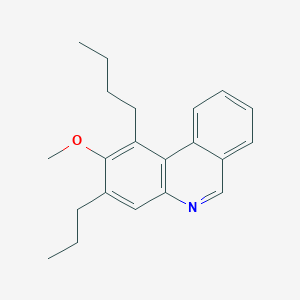
![3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B14216626.png)
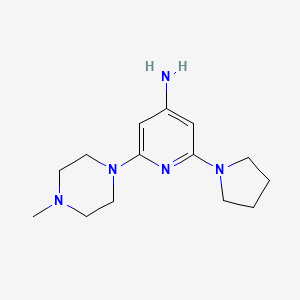
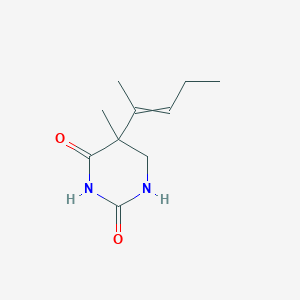
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
